Isorhamnetin 3-glucuronide
Overview
Description
Isorhamnetin 3-glucuronide is a flavonoid compound, specifically a glucuronide conjugate of isorhamnetin. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various plants and plant-derived foodstuffs, including berries, onions, and almonds. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Isorhamnetin 3-glucuronide primarily targets cancer cells, showing significant anti-proliferative activity . It also targets inflammatory pathways, blocking the JNK and AKT/IKK signaling pathways .
Mode of Action
The compound interacts with its targets by inducing apoptosis and cell cycle arrest at the S-phase . This leads to the inhibition of cancer cell invasion and metastasis .
Biochemical Pathways
this compound affects several biochemical pathways. It is involved in the regulation of apoptosis and autophagy, and it inhibits the JNK and AKT/IKK signaling pathways . These pathways play a crucial role in cell proliferation, inflammation, and cancer progression.
Pharmacokinetics
It is known that the majority of flavonoids, including this compound, reach the colon intact, where they are metabolized by gut microbiota .
Result of Action
The molecular and cellular effects of this compound’s action are profound. It has been shown to induce apoptosis and cell cycle arrest at the S-phase . This leads to the inhibition of cancer cell proliferation, invasion, and metastasis . Additionally, it has anti-inflammatory effects, achieved by blocking specific signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its synthesis occurs naturally in plants through the phenylpropanoid pathway and is triggered by environmental stressors, including UV radiation . Furthermore, its action can be influenced by the gut microbiota, which metabolizes the compound .
Biochemical Analysis
Biochemical Properties
Isorhamnetin 3-glucuronide plays a significant role in biochemical reactions. It exhibits anti-proliferative activity and induces apoptosis and cell cycle arrest at the S phase
Cellular Effects
This compound has shown to have profound effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation in a dose-dependent manner . It also induces apoptosis and cell cycle arrest at the S phase
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully elucidate its mechanism of action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin 3-glucuronide can be achieved through enzymatic methods. One approach involves the use of enzymes such as rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase in a cascade reaction. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of isorhamnetin from plant sources followed by glucuronidation. This process can be optimized for higher yields and purity using advanced extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .
Major Products Formed: The major products formed from these reactions include various derivatives of isorhamnetin, which may exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Isorhamnetin 3-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: Research has shown its potential in modulating biological pathways related to oxidative stress and inflammation.
Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and metabolic disorders.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Comparison with Similar Compounds
Isorhamnetin 3-glucuronide is unique among flavonoids due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. Similar compounds include:
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWHOMBDMMRSC-NTKSAMNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957931 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36687-76-0 | |
Record name | Isorhamnetin 3-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36687-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isorhamnetin-3-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISORHAMNETIN-3-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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